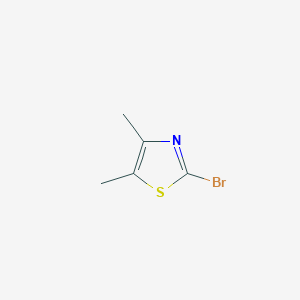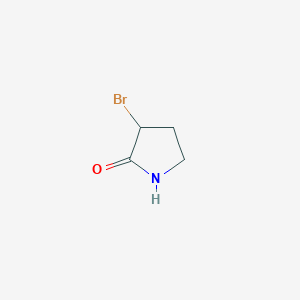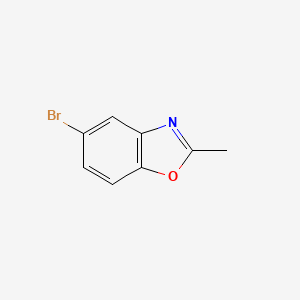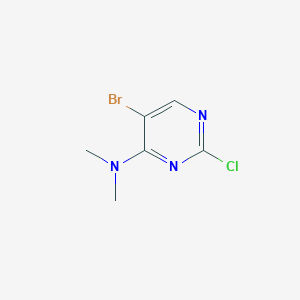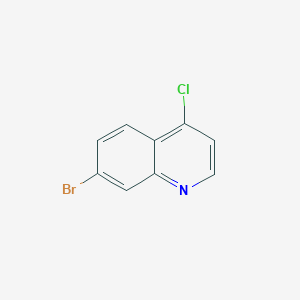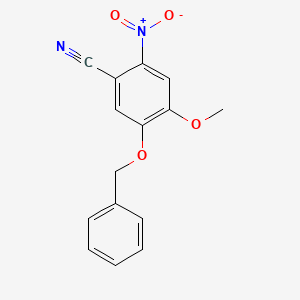
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile
Overview
Description
5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile: is an organic compound with a complex aromatic structure It features a benzyloxy group, a methoxy group, a nitro group, and a nitrile group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile typically involves multiple steps:
Benzyloxy Substitution: The benzyloxy group can be introduced via a nucleophilic substitution reaction. This can be done by reacting the nitrated intermediate with benzyl alcohol in the presence of a base like potassium carbonate.
Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide and a base such as sodium hydride.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles such as amines or thiols.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Amine Derivatives: From the reduction of the nitrile group.
Substituted Derivatives: From nucleophilic substitution of the benzyloxy group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science:
Biology and Medicine:
Pharmaceuticals: Potential use in the development of new drugs due to its unique functional groups that can interact with biological targets.
Industry:
Chemical Manufacturing: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile depends on the specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various chemical transformations. In biological systems, its functional groups can interact with specific molecular targets, potentially inhibiting or activating biological pathways.
Comparison with Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)phenyl derivatives
- Pyrazole derivatives
Comparison: 5-(Benzyloxy)-4-methoxy-2-nitrobenzonitrile is unique due to the combination of its functional groups, which provide a wide range of reactivity and potential applications. Compared to similar compounds, it offers a distinct set of chemical properties that can be exploited in various fields of research and industry.
Properties
IUPAC Name |
4-methoxy-2-nitro-5-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4/c1-20-14-8-13(17(18)19)12(9-16)7-15(14)21-10-11-5-3-2-4-6-11/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZEYWNUBKJEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)[N+](=O)[O-])C#N)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


